2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a molecular formula of C23H18F3N3O2S This compound is notable for its unique structure, which includes a pyridine ring substituted with cyano, methoxymethyl, and methyl groups, as well as a trifluoromethylphenyl group attached to an acetamide moiety
Preparation Methods
The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinethiol with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the pyridine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific molecular pathways, although further research is needed to fully understand its medicinal properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups are known to enhance the compound’s binding affinity to certain enzymes and receptors. The sulfur atom in the pyridine ring can form coordination bonds with metal ions, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide include:
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: This compound shares the cyano and trifluoromethyl groups but lacks the pyridine ring and sulfur atom.
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide: This compound has a fluoro group instead of a trifluoromethyl group on the phenyl ring.
Properties
IUPAC Name |
2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-11-6-12(9-26-2)15(8-22)17(23-11)27-10-16(25)24-14-5-3-4-13(7-14)18(19,20)21/h3-7H,9-10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEQVUWUVGOUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C#N)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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